molecular formula C12H14FN3O2 B2768360 N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide CAS No. 896862-11-6

N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide

Cat. No.: B2768360
CAS No.: 896862-11-6
M. Wt: 251.261
InChI Key: IQMGOBWROHMTBU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide is a chemical compound that features a piperazine ring substituted with a 4-fluorophenyl group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide typically involves the reaction of 4-fluoroaniline with piperazine derivatives under controlled conditions. One common method includes the use of formylation reagents to introduce the formyl group onto the piperazine ring. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-1-piperazinecarboxamide: Lacks the formyl group, which may reduce its binding affinity and specificity.

    N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide: Substitution of fluorine with chlorine can alter its chemical reactivity and biological activity.

    N-(4-bromophenyl)-4-formylpiperazine-1-carboxamide: Bromine substitution can lead to different pharmacokinetic properties.

Uniqueness

N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide is unique due to the presence of both the fluorophenyl and formyl groups, which confer specific chemical and biological properties. The fluorine atom enhances its metabolic stability and binding interactions, while the formyl group allows for further chemical modifications .

Properties

IUPAC Name

N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2/c13-10-1-3-11(4-2-10)14-12(18)16-7-5-15(9-17)6-8-16/h1-4,9H,5-8H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMGOBWROHMTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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